2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4,6-diiodophenol
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Overview
Description
2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4,6-diiodophenol is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a diiodophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4,6-diiodophenol typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps include:
Cyclization of 1,2-diamine derivatives: This step involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form the piperazine ring.
Substitution with fluorophenyl group: The piperazine ring is then substituted with a fluorophenyl group through a nucleophilic substitution reaction.
Introduction of diiodophenol moiety:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4,6-diiodophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the diiodophenol moiety to dihydroxy derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluorophenyl and diiodophenol moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenyl and piperazine derivatives.
Scientific Research Applications
2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4,6-diiodophenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of human equilibrative nucleoside transporters (ENTs), which play a role in nucleotide synthesis and chemotherapy.
Pharmacology: The compound is explored for its potential therapeutic effects, including its role as an anxiolytic agent.
Biological Research: It is used in studies involving cell viability and protein expression.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4,6-diiodophenol involves its interaction with molecular targets such as equilibrative nucleoside transporters (ENTs). The compound acts as an irreversible and non-competitive inhibitor of ENTs, reducing the Vmax of nucleoside uptake without affecting the Km . This inhibition is crucial for its potential therapeutic effects, particularly in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT): This compound is also an inhibitor of ENTs but is more selective to ENT2 than to ENT1.
1-(4-(Bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone: This compound has similar structural features but differs in its substitution pattern and biological activity.
Uniqueness
2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4,6-diiodophenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual role as an inhibitor of ENTs and its potential therapeutic applications make it a compound of significant interest in both research and industry.
Properties
IUPAC Name |
2-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4,6-diiodophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FI2N2O/c18-14-3-1-2-4-16(14)22-7-5-21(6-8-22)11-12-9-13(19)10-15(20)17(12)23/h1-4,9-10,23H,5-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATFDGMZJNXMEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C(=CC(=C2)I)I)O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FI2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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